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Compound of Interest

Compound Name: 2,5-Dimethyl-4-nitrobenzonitrile

Cat. No.: B1361401

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-4-
nitrobenzonitrile

This guide provides a comprehensive technical overview of the physicochemical properties of
2,5-Dimethyl-4-nitrobenzonitrile (CAS No. 73713-69-6), a substituted aromatic compound of
interest in synthetic chemistry and drug discovery. The narrative is structured to deliver not just
data, but also the underlying scientific rationale for its characterization and the practical insights
essential for its application in research and development.

Molecular Identity and Structural Elucidation

2,5-Dimethyl-4-nitrobenzonitrile is a derivative of benzonitrile featuring two methyl groups, a
nitro group, and a nitrile group attached to the benzene ring. The strategic placement of these
functional groups dictates its electronic properties and reactivity. The electron-donating methyl
groups and the strongly electron-withdrawing nitro and nitrile groups create a unique electronic
environment within the molecule, making it a valuable intermediate in organic synthesis.[1][2]

The molecular structure is foundational to understanding its properties. The nitrile (-C=N) and
nitro (-NOz2) groups are potent electron-withdrawing groups due to resonance and inductive
effects, which significantly influences the molecule's reactivity and polarity.[2] The methyl (-
CHs) groups, in contrast, are weakly electron-donating.

Figure 1: 2D structure of 2,5-Dimethyl-4-nitrobenzonitrile.
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Core Physicochemical Properties

A summary of the key computed and known properties of 2,5-Dimethyl-4-nitrobenzonitrile is
presented below. These parameters are critical for predicting its behavior in various systems,
including its solubility, membrane permeability, and potential for intermolecular interactions.

Property Value Source
CAS Number 73713-69-6 [3]
Molecular Formula CoHsN20:2 [3][4]
Molecular Weight 176.17 g/mol [315]
Monoisotopic Mass 176.058577502 Da [3114]
XLogP3 2.2 [3]
:’:g;lz;gical Polar Surface Area 69 6 A2 3]
Hydrogen Bond Acceptor

C);untg p 3 3]
Heavy Atom Count 13 [3]
Complexity 250 [3]

o XLogP3: This value of 2.2 suggests moderate lipophilicity. This is a crucial parameter in drug
development, as it influences absorption, distribution, metabolism, and excretion (ADME)
properties. The balance between hydrophilicity (from the polar nitro and nitrile groups) and
lipophilicity (from the aromatic ring and methyl groups) is key to its potential as a drug
scaffold.

« Topological Polar Surface Area (TPSA): At 69.6 A2, the TPSA indicates the molecule has
significant polar character, primarily contributed by the oxygen and nitrogen atoms of the
nitro and nitrile groups. This value is often used to predict drug transport properties, such as
intestinal absorption and blood-brain barrier penetration.

Spectroscopic Profile
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While specific experimental spectra for 2,5-Dimethyl-4-nitrobenzonitrile are not widely

published, its spectroscopic characteristics can be reliably predicted based on its structure and

data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural confirmation.

'H NMR: The proton NMR spectrum is expected to be distinct. There would be two singlets
in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two non-equivalent
aromatic protons. Two additional singlets would appear in the aliphatic region (approx. 2.0-
2.5 ppm) for the two chemically distinct methyl groups. The exact chemical shifts are
influenced by the electronic effects of the adjacent substituents.

13C NMR: The carbon NMR spectrum would show nine distinct signals: one for the nitrile
carbon (approx. 115-120 ppm), six for the aromatic carbons with varied chemical shifts due
to the different substituents, and two for the methyl carbons (approx. 15-25 ppm). Data for
similar compounds like 4-nitrobenzonitrile confirms the expected ranges for nitrile and
aromatic carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

Nitrile (C=N) stretch: A sharp, medium-intensity absorption is expected in the range of 2220-
2240 cm™L.

Nitro (NO2) stretches: Two strong absorptions are characteristic of the nitro group: an
asymmetric stretch around 1500-1570 cm~* and a symmetric stretch around 1300-1370
cm~L,

Aromatic C-H stretch: Absorptions above 3000 cm™1.

Aromatic C=C stretches: Multiple absorptions in the 1400-1600 cm~1 region.

Mass Spectrometry (MS)
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Mass spectrometry provides information on the molecular weight and fragmentation pattern,
aiding in identification and structural analysis. Predicted collision cross-section (CCS) values
and m/z for various adducts are available.[4]

e Molecular lon Peak (M*): Expected at m/z = 176.058.

o Key Adducts: Common adducts in electrospray ionization (ESI) would be [M+H]* at m/z =
177.066 and [M+Na]* at m/z = 199.048.[4]

» Fragmentation: The fragmentation pattern under electron ionization (EI) would likely involve
the loss of the nitro group (-NO2z) or parts of it, and potentially the cyano group (-CN), leading
to characteristic fragment ions. Analyzing related compounds like 2-Amino-4-methoxy-5-
nitrobenzonitrile shows that fragmentation often occurs around the nitro and adjacent
functional groups.[7]

Synthesis and Reactivity
Synthetic Pathways

2,5-Dimethyl-4-nitrobenzonitrile can be synthesized through several established organic
chemistry routes. A common approach involves the cyanation of a corresponding halo-aromatic
precursor. For instance, the reaction of 4-bromo- or 4-chloro-2,5-dimethylnitrobenzene with a
cyanide source like cuprous cyanide (CuCN) is a plausible route.[8] This type of nucleophilic
aromatic substitution (Sandmeyer-type reaction) is a standard method for introducing nitrile
groups onto an aromatic ring.

Another potential pathway could involve the nitration of 2,5-dimethylbenzonitrile. However,
controlling the regioselectivity of the nitration to favor the 4-position would be critical and might
require specific reaction conditions.

Chemical Reactivity

The reactivity is governed by its functional groups:

» Nucleophilic Aromatic Substitution (SnAr): The strong electron-withdrawing effect of the nitro
and nitrile groups activates the aromatic ring towards nucleophilic attack. This makes it a
substrate for SnAr reactions where a nucleophile can displace a suitable leaving group (if
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one were present on the ring). The reaction of 4-nitrobenzonitrile with methoxide is a well-
studied example of this reactivity.[9]

o Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group
using various reducing agents (e.g., Hz/Pd, Sn/HCI). This transformation is fundamental in
medicinal chemistry, as the resulting 4-amino-2,5-dimethylbenzonitrile becomes a versatile
building block for synthesizing heterocyclic compounds.

» Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic
conditions to a carboxylic acid or an amide, respectively, further expanding its synthetic
utility.

Applications in Drug Development

Benzonitrile derivatives are prominent scaffolds in medicinal chemistry.[10] The nitrile group is
considered a "pharmacophore” — a molecular feature responsible for a drug's biological activity.
It is often used as a bioisostere for a carbonyl group, capable of acting as a hydrogen bond
acceptor.[11]

» Kinase Inhibition: Many benzonitrile derivatives have been developed as kinase inhibitors for
cancer therapy.[10] The nitrile group can form crucial hydrogen bonds within the ATP-binding
pocket of kinases.

o Antiviral and Antibacterial Agents: The benzonitrile scaffold has been explored for developing
agents against viruses like Hepatitis C and various bacteria.[10]

e Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which
can contribute to a favorable pharmacokinetic profile for drug candidates.[11]

The combination of the nitrile and nitro groups in 2,5-Dimethyl-4-nitrobenzonitrile makes it an
interesting starting point for library synthesis. The nitro group can be reduced to an amine,
which can then be functionalized, while the nitrile group provides a key interaction point with
biological targets.[12]

Experimental Protocols
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The following protocols are provided as standardized workflows for characterizing 2,5-
Dimethyl-4-nitrobenzonitrile. The causality behind these choices is to ensure data is both
accurate and reproducible, a cornerstone of scientific integrity.

Protocol: Determination of Aqueous Solubility

Rationale: The shake-flask method is a gold-standard technique for determining
thermodynamic solubility. Using HPLC for quantification provides high sensitivity and specificity,
ensuring that only the concentration of the target analyte is measured.

Shake-Flask Method

Click to download full resolution via product page
Figure 2: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1361401?utm_src=pdf-body
https://www.benchchem.com/product/b1361401?utm_src=pdf-body
https://www.benchchem.com/product/b1361401?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Preparation: Add an excess amount of 2,5-Dimethyl-4-nitrobenzonitrile to a vial containing
a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH
7.4). The presence of undissolved solid is essential.

o Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25
°C or 37 °C) for 24 hours to ensure equilibrium is reached.

o Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an
aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot
and/or filter it through a 0.22 um syringe filter.

o Quantification: Prepare a series of standard solutions of the compound in a suitable organic
solvent and generate a calibration curve using a validated HPLC-UV method. Dilute the
filtered supernatant and analyze it by HPLC to determine the concentration.

o Calculation: Use the calibration curve to calculate the concentration of the compound in the
saturated aqueous solution, which represents its solubility.

Protocol: GC-MS Analysis

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally
stable compounds like this one. It provides both retention time for identification and a mass
spectrum for structural confirmation. Electron lonization (EI) is chosen for its ability to create
reproducible fragmentation patterns, which are useful for library matching.[7]

Step-by-Step Methodology:

o Sample Preparation: Dissolve 1-2 mg of 2,5-Dimethyl-4-nitrobenzonitrile in 1 mL of a high-
purity volatile solvent such as ethyl acetate or dichloromethane.

e Instrument Setup:

GC Column: Use a standard non-polar or medium-polarity column (e.g., DB-5ms).

[e]

o

Injector: Set to 250 °C in split mode.

[¢]

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and
hold for 5 minutes.[7]
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o MS Interface: Set transfer line temperature to 280 °C.

o Data Acquisition:
o lonization Mode: Electron lonization (El) at 70 eV.[7]
o Mass Range: Scan from m/z 50 to 300.

e Analysis: Inject 1 yL of the sample. Identify the chromatographic peak corresponding to the
compound. Extract the mass spectrum from the peak apex and compare it to reference
libraries or predicted fragmentation patterns.

Safety and Handling

As with any chemical, proper safety precautions are essential. Safety Data Sheets (SDS) for
related nitroaromatic compounds indicate that they should be handled with care.[13][14]

o Hazards: Harmful if swallowed. May cause skin and eye irritation.[3][15] When heated to
decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and carbon oxides.[14][15]

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab
coat. Handle in a well-ventilated area or a chemical fume hood.[13]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[14]

This guide provides a foundational understanding of 2,5-Dimethyl-4-nitrobenzonitrile,
grounded in established chemical principles and supported by available data. It is intended to
empower researchers and scientists to utilize this compound effectively and safely in their
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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